Dehydroadynerigenin glucosyldigitaloside

描述

属性

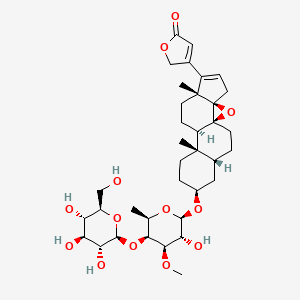

分子式 |

C36H52O13 |

|---|---|

分子量 |

692.8 g/mol |

IUPAC 名称 |

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |

InChI |

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m1/s1 |

InChI 键 |

ULJZNLQMTRZTJF-RCQNOOMASA-N |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds found in various plants.[1] Like other members of this family, its primary pharmacological effect is mediated through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, a critical enzyme responsible for maintaining cellular ion homeostasis.[2][3][4] This inhibition triggers a cascade of events that ultimately alters cardiac muscle contractility and has also been implicated in pro-apoptotic pathways, making it a subject of interest for both cardiovascular research and oncology.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established pharmacology of cardiac glycosides.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The central mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an integral membrane protein found in the cells of all animals.[2][3]

The Na+/K+-ATPase Pump: This enzyme actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process that requires the hydrolysis of one molecule of ATP. This pumping action is essential for maintaining the electrochemical gradients across the cell membrane, which are vital for numerous cellular processes, including nerve impulse transmission, muscle contraction, and the transport of other solutes.

Inhibition by Cardiac Glycosides: Cardiac glycosides, including by extension this compound, bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[6] This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent return to a state where it can bind intracellular Na+. This effectively blocks the pumping cycle.

Consequences of Inhibition:

-

Increased Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to a gradual increase in the intracellular concentration of Na+ ions.

-

Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger normally uses the electrochemical gradient of Na+ to extrude calcium (Ca2+) from the cell. As the intracellular Na+ level rises, the driving force for this exchange diminishes, leading to a decrease in Ca2+ efflux and a subsequent increase in the intracellular Ca2+ concentration.[2][6]

-

Enhanced Cardiac Contractility: In cardiac myocytes, the increased intracellular Ca2+ concentration leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum. During each action potential, a larger amount of Ca2+ is released from the sarcoplasmic reticulum, which enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle (positive inotropic effect).[4][6]

References

- 1. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

The Biosynthesis of Dehydroadynerigenin Glucosyldigitaloside: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of dehydroadynerigenin glucosyldigitaloside, a cardenolide of significant interest found in various plant species, notably within the Apocynaceae family. Cardenolides are a class of steroids characterized by their potent effects on cardiac muscle, making them valuable for pharmaceutical applications. Understanding their biosynthesis is crucial for metabolic engineering, synthetic biology efforts, and the development of novel therapeutics. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in the formation of this compound. It includes quantitative data on enzyme kinetics, detailed experimental protocols for the analysis of intermediates and the characterization of key enzymes, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate comprehension and further research.

Introduction

Cardenolides, a class of naturally occurring steroid glycosides, have a long history in medicine, most famously exemplified by the use of digoxin (B3395198) from the foxglove plant (Digitalis lanata) for the treatment of heart conditions. This compound is a related cardenolide with a distinct structure that warrants investigation into its biosynthesis and potential pharmacological properties. This guide focuses on elucidating the complex multi-step enzymatic pathway that leads to the synthesis of this molecule in plants. The pathway begins with common sterol precursors and involves a series of modifications including reduction, hydroxylation, and glycosylation to yield the final bioactive compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized metabolic pathway that originates from the general isoprenoid pathway, leading to sterol precursors. The core of the pathway involves the modification of a pregnane-type steroid backbone, followed by the attachment of a butenolide ring and subsequent glycosylation.

The key enzymatic steps are:

-

Formation of the Pregnane Core: The pathway is believed to start from cholesterol or phytosterols, which are converted to pregnenolone. This is a critical entry point into cardenolide biosynthesis.

-

Conversion to Progesterone (B1679170): Pregnenolone undergoes oxidation and isomerization to yield progesterone.

-

Stereospecific Reduction: Progesterone is stereospecifically reduced to 5β-pregnane-3,20-dione by the enzyme progesterone 5β-reductase (P5βR) . This step is crucial as it establishes the characteristic cis-fusion of the A and B rings of the steroid nucleus found in most bioactive cardenolides.

-

Formation of the Cardenolide Aglycone (Dehydroadynerigenin): A series of subsequent enzymatic reactions, including hydroxylations and the formation of the characteristic five-membered lactone ring at the C-17 position, lead to a cardenolide aglycone such as digitoxigenin (B1670572). The formation of dehydroadynerigenin from an intermediate like digitoxigenin is proposed to occur via a dehydration or dehydrogenation reaction, introducing a double bond into the steroid nucleus.

-

Glycosylation: The aglycone, dehydroadynerigenin, is then glycosylated by UDP-dependent glycosyltransferases (UGTs) . This process involves the sequential addition of sugar moieties, in this case, a glucose and a digitalose, to the 3β-hydroxyl group of the aglycone, yielding the final product, this compound.

Quantitative Data

The following table summarizes the available quantitative data for key enzymes in the cardenolide biosynthetic pathway. It is important to note that some of these parameters were determined using substrates analogous to the specific intermediates in the this compound pathway.

| Enzyme | Organism | Substrate | Km | Vmax/kcat | Reference |

| Progesterone 5β-Reductase | Digitalis purpurea | Progesterone | 6 µM | Not Reported | [1] |

| Progesterone 5β-Reductase | Digitalis purpurea | NADPH | 22 µM | Not Reported | [1] |

| Progesterone 5α-Reductase | Digitalis lanata | Progesterone | 30 µM | Not Reported | |

| Progesterone 5α-Reductase | Digitalis lanata | NADPH | 130 µM | Not Reported | |

| UDP-Glycosyltransferase (UGT73C44) | Erysimum cheiranthoides | Digitoxigenin | 7.0 µM | kcat not determined | |

| UDP-Glycosyltransferase (UGT73C44) | Erysimum cheiranthoides | UDP-Glucose | 210 µM | kcat not determined |

Experimental Protocols

Cardenolide Extraction and Analysis by HPLC

This protocol describes the extraction and quantification of cardenolides from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Centrifuge

-

HPLC system with a C18 column and UV detector (218 nm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Digitoxin standard

Procedure:

-

Homogenize 100 mg of fresh plant tissue in liquid nitrogen or use 20 mg of freeze-dried tissue.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Incubate at room temperature for 1 hour with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Filter the extract through a 0.22 µm syringe filter.

-

Analyze the sample by HPLC. Use a C18 column with a gradient of water and acetonitrile. Monitor the absorbance at 218 nm.

-

Quantify the cardenolides by comparing the peak areas to a standard curve of digitoxin.

Progesterone 5β-Reductase Enzyme Assay

This assay measures the activity of progesterone 5β-reductase by monitoring the consumption of progesterone.[2]

Materials:

-

Crude protein extract from plant tissue

-

Progesterone (0.3 mM)

-

NADPH regenerating system:

-

Glucose-6-phosphate (1.1 mM)

-

NADP+ (6.4 mM)

-

Glucose-6-phosphate dehydrogenase (4.2 nkat)

-

-

Dichloromethane (CH2Cl2)

-

GC-MS system

Procedure:

-

Prepare the reaction mixture containing 1 mg/mL of crude protein extract, 0.3 mM progesterone, and the NADPH regenerating system in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

As a control, prepare a heat-inactivated sample by boiling the protein extract for 10 minutes.

-

Incubate the reactions at 30°C for 4 hours.

-

Stop the reaction by adding 1 mL of CH2Cl2 and vortexing to extract the steroids.

-

Separate the organic phase, evaporate to dryness, and resuspend in a suitable solvent for GC-MS analysis.

-

Analyze the consumption of progesterone by GC-MS.

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol utilizes the UDP-Glo™ Glycosyltransferase Assay (Promega) to measure the activity of UGTs involved in cardenolide glycosylation.[3]

Materials:

-

Purified recombinant UGT enzyme

-

Dehydroadynerigenin (or a suitable cardenolide substrate like digitoxigenin)

-

UDP-Glucose

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Luminometer

Procedure:

-

Set up the glycosyltransferase reaction in a 96-well plate. Each reaction should contain the reaction buffer, UGT enzyme, cardenolide substrate, and UDP-Glucose.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Add an equal volume of the UDP Detection Reagent from the UDP-Glo™ kit to each well.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of UDP produced, which is proportional to the UGT activity, can be quantified using a UDP standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for investigating the biosynthesis of this compound.

Conclusion

The biosynthesis of this compound is a complex process involving a series of specialized enzymes that modify a common sterol precursor. This guide has outlined the proposed pathway, provided available quantitative data, and detailed experimental protocols to facilitate further research in this area. The elucidation of this pathway not only enhances our fundamental understanding of plant specialized metabolism but also opens avenues for the biotechnological production of this and other valuable cardenolides. Future work should focus on the definitive characterization of all enzymes in the pathway, particularly the enzyme responsible for the dehydro- (B1235302) modification, and the full kinetic profiling of these biocatalysts. Such knowledge will be instrumental in the metabolic engineering of plants or microbial systems for the sustainable production of these important pharmaceuticals.

References

- 1. A stereospecific enzyme of the putative biosynthetic pathway of cardenolides. Characterization of a progesterone 5 beta-reductase from leaves of Digitalis purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Dehydroadynerigenin glucosyldigitaloside

For Researchers, Scientists, and Drug Development Professionals

Dated: December 5, 2025

Abstract

Dehydroadynerigenin glucosyldigitaloside is a naturally occurring cardiac glycoside found in the plant Nerium indicum (also known as Nerium oleander). As a member of the steroid family of molecules, it shares structural and functional similarities with other cardiac glycosides used in the treatment of heart conditions. This technical guide provides a comprehensive overview of the known chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action. Due to the limited availability of specific experimental data for this particular glycoside in publicly accessible literature, this report also draws upon the broader knowledge of cardiac glycosides to infer potential properties and experimental methodologies.

Chemical Structure and Properties

This compound is a complex organic molecule composed of a steroid aglycone, dehydroadynerigenin, attached to a carbohydrate moiety. The precise stereochemistry and linkage of the sugar units are critical for its biological activity.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₃₆H₅₂O₁₃ | [1] |

| Molecular Weight | 692.79 g/mol | [1] |

| CAS Number | 144223-70-1 | [1] |

| Class | Cardiac Glycoside, Steroid | [2] |

| Natural Source | Nerium indicum (syn. Nerium oleander) | [2] |

Structural Information

Physicochemical Properties

Specific, experimentally determined physicochemical properties such as melting point and solubility for this compound are not widely reported. However, based on the general properties of cardiac glycosides, it is expected to be a crystalline solid with limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and chloroform.

Biological Activity and Mechanism of Action

The primary biological activity of this compound, like other cardiac glycosides, is the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump.[3] This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane of cardiac myocytes.

Signaling Pathway

The inhibition of the Na⁺/K⁺-ATPase by this compound initiates a cascade of events within the cardiac muscle cells, as depicted in the signaling pathway diagram below.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound are not specifically available. However, established methods for working with cardiac glycosides from plant sources can be adapted.

Isolation and Purification

The isolation of cardiac glycosides from Nerium indicum typically involves the extraction of plant material (e.g., leaves, stems) with a suitable solvent, followed by chromatographic separation.

Chemical Characterization

The structural elucidation of the isolated compound would involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework and the nature of the sugar moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Tandem MS (MS/MS) would provide information on the fragmentation pattern, helping to identify the aglycone and sugar components.

Na⁺/K⁺-ATPase Inhibition Assay

The biological activity of this compound can be quantified using an in vitro Na⁺/K⁺-ATPase inhibition assay. A common method involves measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme.

Experimental Workflow for Na⁺/K⁺-ATPase Inhibition Assay

References

Dehydroadynerigenin glucosyldigitaloside CAS number 144223-70-1

CAS Number: 144223-70-1

This technical guide provides an in-depth overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with potential applications in biomedical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its biochemical properties and putative mechanisms of action.

Physicochemical and Biological Data

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known information for this compound and provide comparative data for related, well-studied cardiac glycosides to offer a contextual understanding of its potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 144223-70-1 | N/A |

| Molecular Formula | C₃₆H₅₂O₁₃ | N/A |

| Molecular Weight | 692.79 g/mol | N/A |

| Appearance | Not Available | N/A |

| Melting Point | Not Available | N/A |

| Solubility | Not Available | N/A |

| Natural Source | Nerium indicum | --INVALID-LINK-- |

Table 2: Comparative Cytotoxicity of Related Cardiac Glycosides

While specific IC₅₀ values for this compound are not readily found in the literature, the following data for the well-known cardiac glycosides, Digitoxin and Digoxin, illustrate the typical potency of this class of compounds against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 - 33 | --INVALID-LINK-- |

| Digoxin | SKOV-3 (Ovarian Cancer) | 250 | --INVALID-LINK-- |

| Digitoxin | SKOV-3 (Ovarian Cancer) | 400 | --INVALID-LINK-- |

Mechanism of Action

This compound is classified as a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the plasma membrane Na⁺/K⁺-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds.

Beyond its effects on cardiac tissue, the disruption of ion homeostasis by cardiac glycosides can trigger a cascade of downstream signaling events in various cell types, including cancer cells. These events can lead to the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, based on its classification as a cardiac glycoside, the following established methodologies would be applicable for its study.

Protocol 1: In Vitro Na⁺/K⁺-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a cardiac glycoside on Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na⁺/K⁺-ATPase enzyme

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Ouabain (positive control) stock solution (in water)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the Na⁺/K⁺-ATPase enzyme to the desired concentration in cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Reaction Setup: In a 96-well microplate, add the following components in order:

-

50 µL of Assay Buffer.

-

10 µL of various concentrations of this compound (or vehicle control, e.g., DMSO).

-

10 µL of Ouabain for the positive control wells.

-

10 µL of the diluted Na⁺/K⁺-ATPase enzyme solution.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction in the linear range.

-

Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using the Malachite Green reagent according to the manufacturer's instructions.

-

Data Analysis: The Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of Ouabain. The IC₅₀ value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Quantitative Analysis in Nerium oleander by UHPLC-ESI-MS/MS

This protocol provides a general framework for the quantitative analysis of cardiac glycosides, including this compound, in its natural source.

Instrumentation and Columns:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

A suitable reversed-phase column, such as a Waters BEH C18 column (150 mm × 2.1 mm, 1.7 µm).

Mobile Phase and Gradient:

-

A binary gradient system is typically used, for example:

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

-

A linear gradient over approximately 20-25 minutes.

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Sample Preparation:

-

Dry and powder the plant material (leaves or stems of Nerium oleander).

-

Extract the powdered material with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like sonication or maceration.

-

Filter the extract and evaporate the solvent.

-

Re-dissolve the residue in a suitable solvent for UHPLC analysis and filter through a 0.22 µm syringe filter before injection.

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

The concentration of the analyte in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways

The inhibition of Na⁺/K⁺-ATPase by cardiac glycosides can impact several downstream signaling pathways that are crucial in cancer cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound have not been elucidated, the following diagrams illustrate the generally accepted signaling cascades influenced by this class of compounds.

Preliminary Toxicological Profile of Dehydroadynerigenin glucosyldigitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cardiac glycosides, as a class, are known to possess a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that can cause toxic effects.[3][4] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2][5] This inhibition leads to a cascade of events, ultimately resulting in increased intracellular calcium concentrations, which is the basis for their cardiotonic effects.[6][7] However, this same mechanism is also responsible for their toxicity, which can manifest as a range of cardiac and extra-cardiac symptoms.[3][8]

Quantitative Toxicological Data (Representative)

Due to the absence of specific quantitative toxicological data for Dehydroadynerigenin glucosyldigitaloside, the following tables present the half-maximal inhibitory concentration (IC50) values for well-characterized cardiac glycosides—Digoxin, Ouabain, and Digitoxin—across various cancer cell lines. This data serves as a reference point for the expected cytotoxic potential of cardiac glycosides.

Table 1: Comparative Cytotoxicity (IC50) of Representative Cardiac Glycosides in Human Cancer Cell Lines

| Cell Line | Cancer Type | Digoxin (nM) | Ouabain (nM) | Digitoxin (nM) |

| HeLa | Cervical Cancer | 122 | 150 | - |

| MDA-MB-231 | Breast Cancer | 70 | 90 | - |

| HT-29 | Colon Cancer | 280 | - | 68 |

| OVCAR3 | Ovarian Cancer | 100 | - | 120 |

| MDA-MB-435 | Melanoma | 170 | - | 43 |

| K-562 | Leukemia | - | - | 6.4 |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here is a representative sample from published literature to provide a comparative context.[9]

Key Experimental Protocols

The following are detailed methodologies for essential experiments utilized in the toxicological evaluation of cardiac glycosides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight at 37°C in a humidified incubator with 5% CO₂.

-

Compound Treatment: Treat the cells with varying concentrations of the cardiac glycoside for a specified duration (e.g., 12, 24, or 48 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results are typically expressed as a percentage of the viability of untreated control cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the cardiac glycoside at various concentrations for the desired time period.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Mechanisms of Toxicity

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump.[5] Inhibition of this pump disrupts the normal ion balance within the cell, leading to a series of downstream effects that mediate both the therapeutic and toxic actions of these compounds.

Caption: Mechanism of cardiac glycoside-induced cytotoxicity.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside leads to an increase in intracellular sodium concentration ([Na+]i). This disrupts the function of the Na+/Ca2+ exchanger, causing an increase in intracellular calcium concentration ([Ca2+]i).[7] The elevated cytosolic calcium can trigger further calcium release from the endoplasmic or sarcoplasmic reticulum, leading to calcium overload. This calcium dysregulation, along with the potential for increased production of reactive oxygen species (ROS), can induce apoptotic cell death.[11]

Experimental Workflow for Toxicological Assessment

A systematic approach is crucial for evaluating the toxicological profile of a novel cardiac glycoside. The following workflow outlines the key stages of this process.

Caption: General workflow for toxicological assessment.

This workflow begins with initial in vitro cytotoxicity screening to determine the compound's potency across various cell lines. Positive hits are then subjected to more detailed dose-response studies to establish IC50 values. Subsequently, mechanistic studies are conducted to elucidate the pathways of cell death. Promising candidates would then move to in vivo studies to assess acute toxicity and genotoxicity, culminating in a comprehensive toxicological profile.

Conclusion

While specific toxicological data for this compound is currently lacking, this guide provides a foundational understanding of its likely toxicological profile based on its classification as a cardiac glycoside. The provided experimental protocols and workflow offer a robust framework for researchers to conduct a thorough toxicological evaluation. The inherent cardiotoxicity of this class of compounds necessitates a cautious and systematic approach to its investigation for any potential therapeutic application. Further research is essential to delineate the specific toxicokinetics and toxicodynamics of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. login.medscape.com [login.medscape.com]

- 5. mdpi.com [mdpi.com]

- 6. analyticaltoxicology.com [analyticaltoxicology.com]

- 7. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 8. brainkart.com [brainkart.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview of its Role as a Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside, a naturally occurring steroid, is a member of the cardiac glycoside family, a class of compounds renowned for their profound effects on cardiac muscle. Isolated from Nerium indicum (also known as Nerium oleander), this complex molecule shares the characteristic therapeutic and toxic properties associated with this class of drugs. This technical guide provides a comprehensive overview of this compound, detailing its relationship to cardiac glycosides, its mechanism of action, and relevant experimental protocols for its investigation. While specific quantitative data for this particular glycoside is limited in publicly available research, this document synthesizes the current understanding of closely related and well-studied cardiac glycosides to provide a predictive framework for its biological activity.

Introduction: The Cardiac Glycoside Family

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Their primary therapeutic effects include increasing the force of heart muscle contraction (positive inotropy) and decreasing the heart rate (negative chronotropy).[1] Structurally, they consist of a steroid nucleus (the aglycone or genin) attached to a sugar moiety (the glycone).[2] this compound fits this structural paradigm, with dehydroadynerigenin as its aglycone.

The therapeutic utility of cardiac glycosides is primarily in the management of heart failure and certain cardiac arrhythmias. However, they possess a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[2]

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, its fundamental properties are known:

| Property | Value |

| Chemical Formula | C36H52O13 |

| Molecular Weight | 692.79 g/mol |

| CAS Number | 144223-70-1 |

| Classification | Steroid, Cardiac Glycoside |

| Natural Source | Nerium indicum (syn. Nerium oleander) |

Mechanism of Action: Inhibition of the Na+/K+-ATPase Pump

The primary molecular target of all cardiac glycosides, including presumably this compound, is the Na+/K+-ATPase pump.[3] This enzyme, located in the plasma membrane of most animal cells, is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside initiates a cascade of events within the cardiomyocyte:

-

Increased Intracellular Sodium: The pump's inhibition leads to an accumulation of Na+ inside the cell.

-

Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration reduces the activity of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium: This results in an increase in the intracellular Ca2+ concentration.

-

Enhanced Contractility: The elevated intracellular Ca2+ leads to greater uptake of Ca2+ into the sarcoplasmic reticulum, making more Ca2+ available for release during each heartbeat. This increased availability of Ca2+ for binding to troponin C results in a more forceful contraction of the cardiac muscle.

Relation to Other Cardiac Glycosides from Nerium oleander

Nerium oleander is a rich source of various cardiac glycosides. While specific data for this compound is lacking, studies on other glycosides from the same plant, such as oleandrin (B1683999) and oleandrigenin, provide valuable comparative data. For instance, the inhibitory concentrations (IC50) of oleandrin and oleandrigenin on Na,K-ATPase have been determined to be 0.62 µmol/L and 1.23 µmol/L, respectively.[4] This suggests that cardiac glycosides from Nerium oleander are potent inhibitors of this enzyme. It is highly probable that this compound exhibits a similar level of potency.

Potential Anticancer Activity

Emerging research has highlighted the potential of cardiac glycosides as anticancer agents.[2] The inhibition of the Na+/K+-ATPase pump disrupts ion homeostasis in cancer cells, which can trigger various downstream signaling pathways leading to apoptosis and inhibition of cell proliferation. While no specific studies on the anticancer activity of this compound have been found, its structural similarity to other cytotoxic cardiac glycosides suggests it may also possess such properties.

References

Potential Therapeutic Targets of Dehydroadynerigenin glucosyldigitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Recent and ongoing research has illuminated the potent anticancer activities of cardiac glycosides, positioning them as promising candidates for novel cancer therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, based on the established mechanisms of action for cardiac glycosides. The primary molecular target is the Na+/K+-ATPase, an ion pump whose inhibition triggers a cascade of intracellular events culminating in cancer cell death. This document outlines the key signaling pathways implicated, presents a framework for quantitative data analysis, and details relevant experimental protocols to guide further research and drug development efforts.

Introduction

This compound belongs to the cardenolide subgroup of cardiac glycosides. While its primary clinical application has been in cardiology due to its inotropic effects on the heart muscle, a significant body of evidence now supports the potent anti-proliferative and cytotoxic effects of this class of compounds against a wide range of cancer cell lines. The therapeutic potential of cardiac glycosides in oncology is attributed to their ability to modulate fundamental cellular processes, leading to apoptosis, immunogenic cell death, and inhibition of tumor growth. This guide focuses on the molecular mechanisms underlying these effects, providing a scientific foundation for the exploration of this compound as a potential anticancer agent.

The Primary Therapeutic Target: Na+/K+-ATPase

The principal and most well-characterized therapeutic target of cardiac glycosides, including presumably this compound, is the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) ion pump.[1][2][3][4][5][6] This ubiquitously expressed transmembrane protein is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for numerous cellular functions.

Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping activity. This inhibition leads to an increase in the intracellular Na+ concentration, which in turn alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an influx of calcium (Ca2+) ions.[1] This disruption of ion homeostasis is the initiating event for a multitude of downstream signaling pathways that contribute to the anticancer effects of these compounds.

Key Signaling Pathways and Cellular Effects

Inhibition of the Na+/K+-ATPase by cardiac glycosides triggers a complex network of signaling events that can lead to cancer cell death and inhibition of tumor progression. The primary cellular outcomes include apoptosis and the induction of an immunogenic form of cell death.

Induction of Apoptosis

Cardiac glycosides are potent inducers of apoptosis in cancer cells through both the intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: The increased intracellular Ca2+ concentration leads to mitochondrial stress, culminating in the release of cytochrome c into the cytoplasm.[7] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, leading to the execution phase of apoptosis.[8]

-

Extrinsic (Death Receptor) Pathway: Some studies suggest that cardiac glycosides can sensitize cancer cells to apoptosis by upregulating the expression of death receptors, such as Fas, or their ligands (e.g., FasL), on the cell surface. Binding of the ligand to the receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.

Caption: Intrinsic pathway of apoptosis induced by this compound.

Immunogenic Cell Death (ICD)

Beyond classical apoptosis, cardiac glycosides have been shown to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an adaptive immune response against tumor cells. Key features of ICD include the surface exposure of calreticulin (B1178941) (CRT), the release of ATP, and the secretion of high-mobility group box 1 (HMGB1). These molecules act as signals to recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of cytotoxic T lymphocytes that can recognize and eliminate cancer cells.

Caption: Induction of immunogenic cell death by this compound.

Modulation of Other Signaling Pathways

The inhibition of Na+/K+-ATPase can also influence other signaling pathways that are critical for cancer cell survival and proliferation:

-

Src Kinase: The Na+/K+-ATPase can act as a signaling scaffold. Its inhibition by cardiac glycosides can lead to the activation of Src kinase, a non-receptor tyrosine kinase, which can then trigger downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[2] The context-dependent activation or inhibition of these pathways can contribute to the anticancer effects.

-

NF-κB: Cardiac glycosides have been reported to suppress the activity of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.[1]

-

HIF-1α: Under hypoxic conditions, many tumors rely on the transcription factor HIF-1α for survival and angiogenesis. Cardiac glycosides have been shown to inhibit the expression of HIF-1α, thereby potentially blocking tumor adaptation to hypoxia.

Quantitative Data on Anticancer Activity

| Cancer Cell Line | Tissue of Origin | IC50 (nM) | Reference |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | |

| A549 | Lung Carcinoma | Data to be determined | |

| HeLa | Cervical Adenocarcinoma | Data to be determined | |

| PC-3 | Prostate Adenocarcinoma | Data to be determined | |

| U-87 MG | Glioblastoma | Data to be determined |

Experimental Protocols

The following are generalized protocols for key experiments to characterize the anticancer activity of this compound.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain.

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, NaCl, KCl, and MgCl2.

-

Add the Na+/K+-ATPase enzyme preparation to the wells of a microplate.

-

Add varying concentrations of this compound to the wells. Include a positive control (ouabain) and a negative control (vehicle).

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

Calculate the percentage of inhibition and determine the IC50 value.

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Seed cancer cells in a multi-well plate and treat with varying concentrations of this compound for a specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

The existing body of research on cardiac glycosides strongly suggests that this compound holds significant potential as a therapeutic agent in oncology. Its primary mechanism of action through the inhibition of Na+/K+-ATPase initiates a cascade of events leading to cancer cell death via apoptosis and the stimulation of an antitumor immune response.

Future research should focus on validating these predicted mechanisms specifically for this compound. Key areas of investigation include:

-

Quantitative analysis: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

-

In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.

-

Combination therapies: Investigating the synergistic potential of this compound with conventional chemotherapeutics and immunotherapies.

A thorough understanding of the molecular targets and signaling pathways of this compound will be crucial for its successful development as a novel anticancer drug.

References

- 1. biotechnolabs.com [biotechnolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. ChemFaces Product List - ChemFaces [chemfaces.com]

- 6. Febuxostat | CAS:144060-53-7 | non-purine selective inhibitor of xanthine oxidase | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Research (3964) [myskinrecipes.com]

- 8. 土壤α葡萄糖苷酶(Sα GC)测试盒微量法-上海帛科生物技术有限公司 [biotech021.com]

Methodological & Application

Protocol for the Isolation of Dehydroadynerigenin Glucosyldigitaloside from Plant Material

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds found in several plant species, most notably in the Digitalis (foxglove) and Nerium genera.[1][2][3][4] These compounds are of significant interest to the pharmaceutical industry due to their potent cardiotonic activities, which stem from their ability to inhibit the Na+/K+-ATPase pump in cardiac cells.[1][2] This protocol provides a detailed, generalized methodology for the extraction, purification, and isolation of this compound from plant material. The procedure is based on established methods for the isolation of cardiac glycosides and can be adapted and optimized for specific plant sources and research needs.

Experimental Protocols

1. Plant Material Collection and Preparation

-

Plant Source: Leaves of Digitalis lanata or Digitalis purpurea are common sources of cardiac glycosides.[1][5] The concentration of these compounds can vary depending on the plant's age, growing conditions, and time of harvest.

-

Harvesting and Drying: Harvest fresh, healthy leaves and dry them immediately at a temperature below 60°C to prevent enzymatic degradation of the glycosides.

-

Pulverization: Once thoroughly dried, grind the leaves into a fine powder to increase the surface area for efficient extraction.

2. Extraction of Crude Cardiac Glycosides

This step aims to extract a broad range of cardiac glycosides from the powdered plant material.

-

Solvent Selection: A mixture of ethanol (B145695) and water is an effective solvent for initial extraction.[5] Other commonly used solvents include methanol (B129727) or chloroform (B151607).[1]

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered leaf material in a 70% ethanol solution (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with 70% ethanol for 8-12 hours.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

3. Purification of this compound

The crude extract contains a complex mixture of compounds, including various cardiac glycosides, chlorophyll, and other secondary metabolites. A multi-step chromatographic purification is necessary to isolate the target compound.

3.1. Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase for the initial separation.

-

Mobile Phase: A gradient of chloroform and methanol is commonly used. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

3.2. Thin Layer Chromatography (TLC) for Monitoring

-

Plate: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A solvent system of chloroform:methanol:water (80:20:2 v/v/v) can be used for the separation of cardiac glycosides.

-

Visualization:

-

Examine the plate under UV light (254 nm).

-

Spray the plate with a solution of 10% sulfuric acid in ethanol and heat at 110°C for 5-10 minutes. Cardiac glycosides will appear as characteristic colored spots.

-

-

Fraction Pooling: Combine fractions that show a similar TLC profile and contain the compound with the expected Rf value for this compound.

3.3. High-Performance Liquid Chromatography (HPLC) for Final Purification

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of cardiac glycosides.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is effective. For example, start with a mobile phase of 30% acetonitrile in water and increase the acetonitrile concentration to 70% over 30 minutes.

-

Detection: Monitor the elution profile using a UV detector at 220 nm.[5]

-

Peak Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: The purity of the isolated compound can be confirmed by analytical HPLC and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table presents illustrative data for the isolation of this compound. Note: This data is representative and will vary depending on the plant source and the efficiency of the extraction and purification steps.

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Ethanol Extract | 1000 (dried leaves) | 50,000 | ~5 |

| Column Chromatography | 50,000 | 5,000 | ~40 |

| Preparative HPLC | 5,000 | 250 | >95 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

Signaling Pathway (Inhibition of Na+/K+-ATPase)

Caption: Mechanism of action of cardiac glycosides.

References

- 1. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

- 5. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]

Application Notes and Protocols: The Emerging Role of Cardiac Glycosides in Oncology Research

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][3] This inhibition leads to a cascade of downstream signaling events, ultimately inducing apoptosis, cell cycle arrest, and other anti-proliferative effects in cancer cells.[2][4]

Data Presentation: In Vitro Efficacy of Cardiac Glycosides

The following tables summarize the 50% inhibitory concentration (IC50) values of commonly studied cardiac glycosides across various cancer cell lines, demonstrating their potent anti-cancer activity.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| TK-10 | Renal Adenocarcinoma | 3 - 33 | [5][6] |

| SKOV-3 | Ovarian Cancer | 400 | [7] |

Table 2: IC50 Values of Digoxin (B3395198) in Human Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKOV-3 | Ovarian Cancer | 250 | [7] |

Signaling Pathways Modulated by Cardiac Glycosides

Cardiac glycosides exert their anti-cancer effects by modulating several key signaling pathways. The inhibition of Na+/K+-ATPase is the primary event that triggers these downstream effects.

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-cancer effects of cardiac glycosides on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of cardiac glycosides on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Cardiac glycoside stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Prepare serial dilutions of the cardiac glycoside in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with a cardiac glycoside.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Cardiac glycoside

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the cardiac glycoside at the desired concentrations for the specified time.

-

Harvest the cells, including both the adherent and floating populations.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9][10]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.[10][11]

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of cardiac glycosides on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Cancer cell line of interest

-

6-well plates or larger culture dishes

-

Cardiac glycoside

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, HIF-1α, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with the cardiac glycoside as described for the apoptosis assay.

-

Lyse the cells with lysis buffer and collect the total protein.

-

Determine the protein concentration of each sample.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody overnight at 4°C.[12][13]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

Cardiac glycosides represent a promising class of compounds for cancer therapy. Their ability to induce cytotoxicity in a wide range of cancer cell lines, coupled with a well-characterized mechanism of action, makes them attractive candidates for further investigation and drug development. The protocols and data presented in this document provide a solid foundation for researchers to explore the anti-cancer potential of these and structurally related compounds in their own studies. As research in this area continues, a deeper understanding of the intricate signaling networks modulated by cardiac glycosides will undoubtedly pave the way for novel therapeutic strategies in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. scispace.com [scispace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. CST | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Dehydroadynerigenin glucosyldigitaloside stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid derivatives with significant pharmacological interest due to their potent inhibition of the Na+/K+-ATPase pump. This document provides detailed protocols for the preparation and storage of a this compound stock solution, as well as a general experimental protocol for assessing its activity in a Na+/K+-ATPase inhibition assay. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams.

Compound Information and Properties

This compound is a steroid compound isolated from plants such as Nerium indicum. As a cardiac glycoside, its primary mechanism of action is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients.

| Property | Value | Source |

| Molecular Weight | 692.79 g/mol | [1][2] |

| Chemical Formula | C₃₆H₅₂O₁₃ | [2] |

| General Class | Cardiac Glycoside, Steroid | [2] |

| Primary Target | Na+/K+-ATPase | [3] |

Stock Solution Preparation

The preparation of a stable and accurate stock solution is critical for obtaining reproducible experimental results. Due to the lack of specific solubility data for this compound, the following protocol is based on best practices for cardiac glycosides. It is strongly recommended to perform a solubility test to determine the maximum concentration in the chosen solvent.

2.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

2.2. Protocol

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: In a clean, draft-free environment, carefully weigh the desired amount of the compound using a calibrated analytical balance.

-

Dissolution:

-

Transfer the weighed powder to a sterile amber microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A common starting concentration for novel compounds is 10 mM.

-

Calculation Example for a 10 mM Stock Solution:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 692.79 g/mol x 1000 mg/g = 6.93 mg

-

Therefore, dissolve 6.93 mg of this compound in 1 mL of DMSO.

-

-

-

Solubilization: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

2.3. Experimental Workflow for Stock Solution Preparation

References

Application Notes and Protocols for Studying the Effects of Dehydroadynerigenin glucosyldigitaloside on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their significant physiological effects, primarily mediated through the inhibition of the Na+/K+-ATPase (sodium-potassium pump). This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane of animal cells. Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. This cascade of events is the basis for the cardiotonic effects of these compounds, enhancing myocardial contraction. Beyond their traditional use in treating heart conditions, emerging research suggests that cardiac glycosides, by modulating Na+/K+-ATPase activity, can influence various cellular signaling pathways, indicating potential applications in anticancer and antiviral therapies.

These application notes provide a comprehensive experimental model for characterizing the effects of this compound on Na+/K+-ATPase activity and its downstream cellular consequences. The protocols detailed below are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation

Table 1: In Vitro Na+/K+-ATPase Inhibition by this compound

| Compound | Source | IC50 (nM) [Hypothetical] | Hill Slope [Hypothetical] |

| This compound | Purified Compound | 75 | -1.2 |

| Ouabain (Positive Control) | Commercial | 50 | -1.1 |

| Digoxin (Reference Compound) | Commercial | 100 | -1.0 |

Note: The IC50 and Hill Slope values for this compound are hypothetical and should be determined experimentally.

Table 2: Cellular Effects of this compound on A549 Cells

| Treatment | Concentration (nM) [Hypothetical] | Cell Viability (% of Control) | Peak Intracellular Ca2+ (F/F0) |

| Vehicle Control (0.1% DMSO) | - | 100 ± 5 | 1.0 ± 0.1 |

| This compound | 10 | 98 ± 4 | 1.5 ± 0.2 |

| This compound | 100 | 85 ± 7 | 2.5 ± 0.3 |

| This compound | 1000 | 50 ± 8 | 3.8 ± 0.4 |

| Ouabain (Positive Control) | 100 | 88 ± 6 | 2.3 ± 0.3 |

Note: The concentration-dependent effects on cell viability and intracellular calcium are hypothetical and need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound on Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

-

Na+/K+-ATPase enzyme preparation (e.g., porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Ouabain (positive control) stock solution (in water)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator at 37°C

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period. This should be determined empirically.

-

Reaction Setup: In a 96-well microplate, add the following in order:

-

50 µL of Assay Buffer.

-

10 µL of various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).

-

10 µL of Ouabain for the positive control wells.

-

10 µL of diluted Na+/K+-ATPase enzyme solution.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction in the linear range.

-

Reaction Termination and Phosphate Detection: Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of specific inhibitors) and the activity in the presence of a saturating concentration of Ouabain. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound on the viability of a selected cell line (e.g., A549 human lung carcinoma).

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well opaque-walled microplate

-

Luminometer

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound treatment using a fluorescent calcium indicator.

Materials:

-

A549 cells

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

This compound stock solution (in DMSO)

-

Ionomycin (positive control)

-

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

-

Cell Seeding: Seed A549 cells on glass-bottom dishes and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash the cells twice with HBSS.

-

Incubate the cells with the loading solution for 30 minutes at 37°C.

-

Wash the cells three times with HBSS to remove the excess dye and allow for de-esterification for 30 minutes at room temperature.

-

-

Image Acquisition:

-

Mount the dish on the fluorescence microscope.

-

Acquire a baseline fluorescence image (F0) for 1-2 minutes.

-

Add this compound at the desired concentration and record the fluorescence changes (F) over time.

-

At the end of the experiment, add Ionomycin as a positive control to elicit a maximal calcium response.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity.

-

Calculate the change in fluorescence as the ratio F/F0.

-

Plot the F/F0 ratio over time to visualize the calcium transient.

-

Visualizations

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

Application Note: High-Sensitivity Identification of Dehydroadynerigenin Glucosyldigitaloside using Liquid Chromatography-Tandem Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to achieve high specificity and sensitivity. The described methodology is particularly suited for the analysis of complex matrices such as plant extracts or biological samples.

Introduction

This compound is a cardiac glycoside with the molecular formula C₃₆H₅₂O₁₃ and a molecular weight of 692.79 g/mol . Like other cardiac glycosides, it is characterized by a steroidal aglycone linked to a sugar moiety. Accurate and sensitive identification of such compounds is crucial in various fields, including natural product chemistry, pharmacology, and toxicology. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of cardiac glycosides, enabling their detection and identification even at low concentrations in complex mixtures.[1] This protocol leverages the principles of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for the confident identification of the target analyte.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

a) Extraction from Plant Material:

-

Homogenization: Weigh 1-2 grams of finely ground and dried plant material.

-

Solvent Extraction: Add 10 mL of 80% methanol (B129727) or acetonitrile (B52724) to the homogenized sample.

-

Sonication/Vortexing: Sonicate the mixture for 30 minutes or vortex vigorously for 15 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant for further purification.

b) Solid-Phase Extraction (SPE) Cleanup:

SPE is recommended for complex samples to remove interfering substances.

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the target analyte with 5 mL of methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Liquid Chromatography (LC)

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |